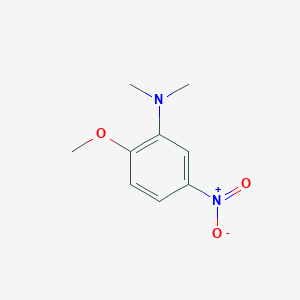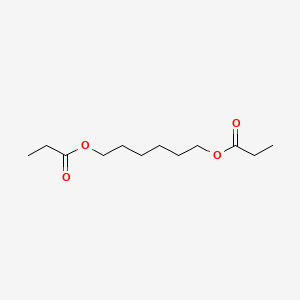
Hexane-1,6-diyl dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
N-Chlorosuccinimide is typically synthesized through the chlorination of succinimide. The reaction involves treating succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective formation of N-Chlorosuccinimide .
Análisis De Reacciones Químicas
N-Chlorosuccinimide undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions.
Substitution: It is used in electrophilic substitution reactions to introduce chlorine atoms into aromatic compounds.
Radical Reactions: It participates in radical reactions, often in the presence of a catalyst.
Common reagents used with N-Chlorosuccinimide include trifluoromethanesulfonic acid and boron trifluoride, which help activate the compound for halogenation reactions . Major products formed from these reactions include chlorinated aromatic compounds and other halogenated derivatives.
Aplicaciones Científicas De Investigación
N-Chlorosuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for chlorination and oxidation reactions in organic synthesis.
Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Chlorosuccinimide involves the generation of chlorine radicals or electrophilic chlorine species. These reactive intermediates can then interact with various substrates, leading to the chlorination or oxidation of the target molecules. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparación Con Compuestos Similares
N-Chlorosuccinimide is often compared with other halogenating agents such as N-Bromosuccinimide and N-Iodosuccinimide. While all three compounds are used for halogenation reactions, N-Chlorosuccinimide is preferred for its milder reaction conditions and higher selectivity in certain reactions. Similar compounds include:
N-Bromosuccinimide: Used for bromination reactions.
N-Iodosuccinimide: Used for iodination reactions.
N-Chlorosuccinimide’s unique properties make it a valuable reagent in various chemical processes, distinguishing it from other halogenating agents.
Propiedades
Número CAS |
6222-18-0 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
6-propanoyloxyhexyl propanoate |
InChI |
InChI=1S/C12H22O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-10H2,1-2H3 |
Clave InChI |
RZOTVHJYCPTNCM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCCCCCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




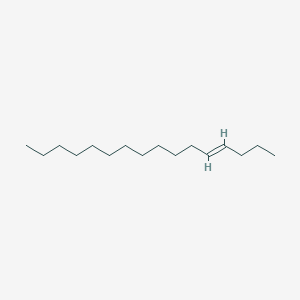

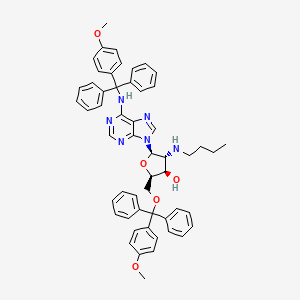
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

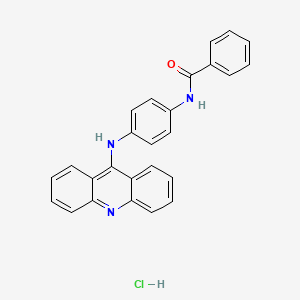
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
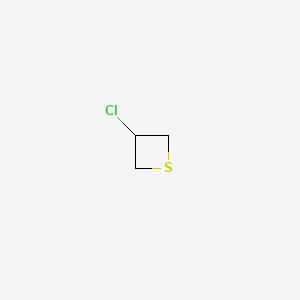
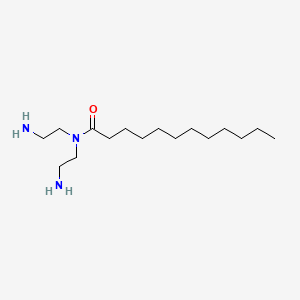
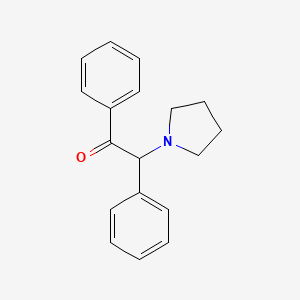
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
